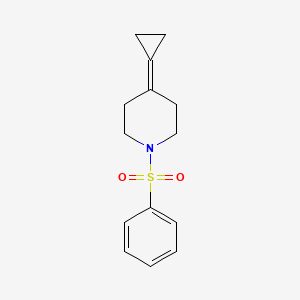![molecular formula C16H20N6OS2 B2486935 4-{6-[4-(チオモルホリン-4-カルボニル)-1H-イミダゾール-1-イル]ピリミジン-4-イル}チオモルホリン CAS No. 1251707-76-2](/img/structure/B2486935.png)
4-{6-[4-(チオモルホリン-4-カルボニル)-1H-イミダゾール-1-イル]ピリミジン-4-イル}チオモルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-[4-(Thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is a complex organic compound featuring a thiomorpholine ring, an imidazole moiety, and a pyrimidine core
科学的研究の応用
4-{6-[4-(Thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-{6-[4-(Thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
作用機序
The mechanism of action of 4-{6-[4-(Thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, while the thiomorpholine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(Thiomorpholine-4-carbonyl)phenylboronic acid: Shares the thiomorpholine moiety but differs in the presence of a boronic acid group.
4-(Morpholine-4-carbonyl)phenylboronic acid: Similar structure but with a morpholine ring instead of thiomorpholine.
Uniqueness
4-{6-[4-(Thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is unique due to its combination of a thiomorpholine ring, an imidazole moiety, and a pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
thiomorpholin-4-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS2/c23-16(21-3-7-25-8-4-21)13-10-22(12-19-13)15-9-14(17-11-18-15)20-1-5-24-6-2-20/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBNRRFZOIODOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-benzylsulfanylacetyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2486853.png)
![3-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2486854.png)
![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2486856.png)
![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)
![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)
![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)
![2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2486865.png)
![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)
![N-(4-fluorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide](/img/structure/B2486869.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)
![N-(4-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2486874.png)

